molecular formula C9H10BrClO B1527334 1-(2-Bromo-1-methoxyethyl)-4-chlorobenzene CAS No. 83739-62-2

1-(2-Bromo-1-methoxyethyl)-4-chlorobenzene

Cat. No. B1527334
CAS RN: 83739-62-2
M. Wt: 249.53 g/mol
InChI Key: DZAIEYPTUYWTGB-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-methoxyethyl)-4-chlorobenzene, commonly referred to as BME-4-Cbz, is an organic compound that has a wide range of applications in the scientific research field. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 86-87°C. BME-4-Cbz is used in the synthesis of organic compounds, as a catalyst in reactions, and as a reagent in biochemical and physiological studies.

Scientific Research Applications

BME-4-Cbz is widely used in scientific research due to its unique properties. It is used as a catalyst in a variety of reactions, including the Heck reaction, Suzuki-Miyaura coupling, and Stille coupling. BME-4-Cbz is also used as a reagent in biochemical and physiological studies, such as enzyme inhibition and drug metabolism studies. It can also be used to synthesize other organic compounds, such as pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of BME-4-Cbz is not fully understood. However, it is believed that the compound acts as an electron-withdrawing group, which facilitates the formation of new C-C bonds. The compound also acts as a nucleophile, which allows it to react with other compounds and form new products.
Biochemical and Physiological Effects
BME-4-Cbz has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of enzymes such as cytochrome P450, which is involved in the metabolism of drugs. In vivo studies have shown that BME-4-Cbz can affect the expression of genes involved in drug metabolism, as well as the activity of transporters that are involved in the absorption and distribution of drugs.

Advantages and Limitations for Lab Experiments

The use of BME-4-Cbz in lab experiments has several advantages. The compound is relatively inexpensive and easy to obtain, and it is soluble in organic solvents, making it easy to use in a variety of reactions. Additionally, the Heck reaction is a mild and efficient method for the synthesis of BME-4-Cbz, making it a useful reagent for biochemical and physiological studies. However, there are also some limitations to using BME-4-Cbz in lab experiments. The compound is unstable in the presence of light and air, so it must be stored and handled carefully. Additionally, the compound can be toxic if inhaled or ingested, so safety precautions must be taken when handling it.

Future Directions

The potential future directions for the use of BME-4-Cbz in scientific research include: further investigation of the compound’s biochemical and physiological effects; exploration of its potential applications in drug design and development; and research into its use as a catalyst in organic synthesis. Additionally, research into the mechanism of action of BME-4-Cbz could lead to the development of more efficient and cost-effective methods for the synthesis of organic compounds.

properties

IUPAC Name

1-(2-bromo-1-methoxyethyl)-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-12-9(6-10)7-2-4-8(11)5-3-7/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAIEYPTUYWTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CBr)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-1-methoxyethyl)-4-chlorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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